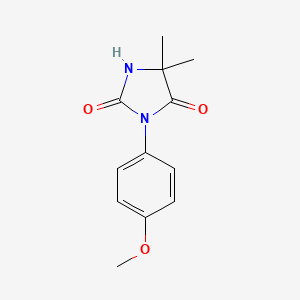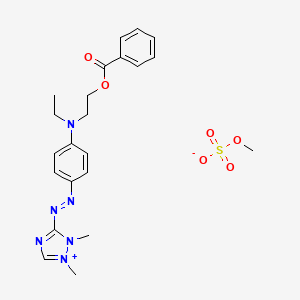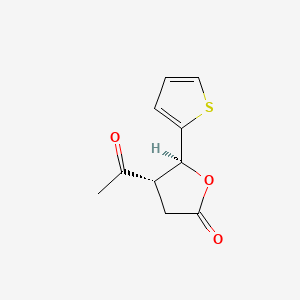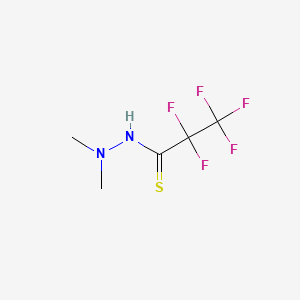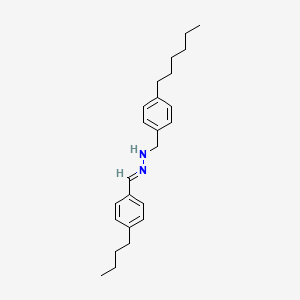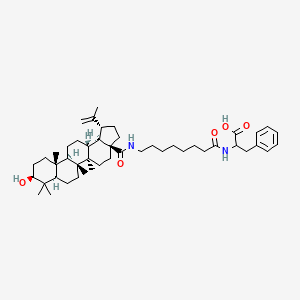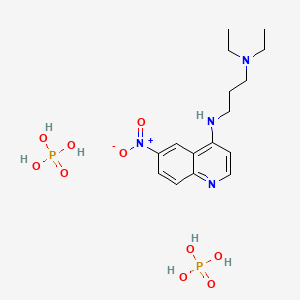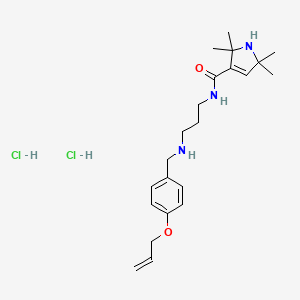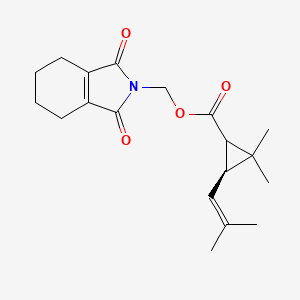
Cyclopropanecaboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindo 1-2-yl)methyl ester, cis-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SP 1103 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and ability to participate in diverse chemical reactions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of SP 1103 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Análisis De Reacciones Químicas
SP 1103 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of SP 1103, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
SP 1103 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, SP 1103 is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets. Industrial applications include its use in the production of specialized materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of SP 1103 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects. The exact mechanism of action depends on the specific context in which SP 1103 is used .
Comparación Con Compuestos Similares
SP 1103 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or similar functional groupsFor example, while some compounds may share similar reactivity patterns, SP 1103 may offer unique advantages in terms of its stability and versatility in different chemical reactions .
Propiedades
Número CAS |
1166-47-8 |
|---|---|
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15?/m0/s1 |
Clave InChI |
CXBMCYHAMVGWJQ-MLCCFXAWSA-N |
SMILES isomérico |
CC(=C[C@H]1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


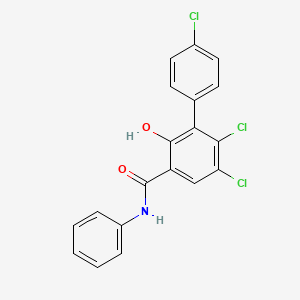
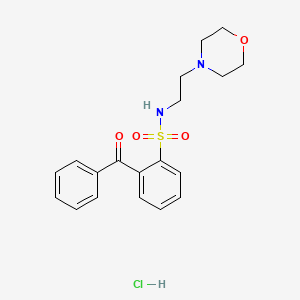
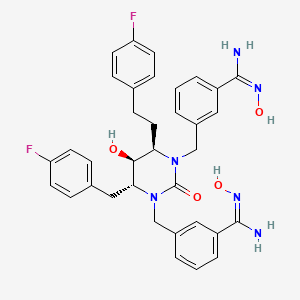
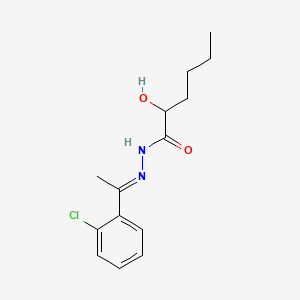
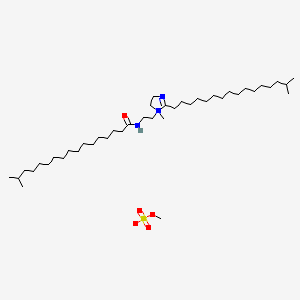
![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
